Irpagratinib
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irpagratinib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Irpagratinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
Irpagratinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying FGFR4 inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating advanced hepatocellular carcinoma and other cancers with FGF19 overexpression.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches for cancer treatment
Mechanism of Action
Irpagratinib exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in various cellular processes. By binding to the kinase domain of FGFR4, this compound blocks the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth in cancers with FGF19 overexpression .
Comparison with Similar Compounds
Similar Compounds
BLU554: Another FGFR4 inhibitor with similar therapeutic potential but different pharmacokinetic properties.
H3B-6527: A selective FGFR4 inhibitor with distinct chemical structure and efficacy profile.
FGF401: An FGFR4 inhibitor with unique binding characteristics and clinical applications.
INCB062079: A potent FGFR4 inhibitor with promising preclinical and clinical data
Uniqueness of Irpagratinib
This compound stands out due to its high selectivity for FGFR4, favorable pharmacokinetic properties, and demonstrated efficacy in clinical trials. Its ability to effectively inhibit FGFR4 signaling in cancers with FGF19 overexpression makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
2230974-62-4 |
---|---|
Molecular Formula |
C28H32F2N6O5 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1 |
InChI Key |
PGRHEHZIRYNZDV-FUHWJXTLSA-N |
Isomeric SMILES |
CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)N[C@@H]5COCC[C@@H]5NC(=O)C=C)OC |
Canonical SMILES |
CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC |
Origin of Product |
United States |
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